molecular formula C14H17N3O4S B10995487 Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10995487
M. Wt: 323.37 g/mol
InChI Key: OFCZBGNZZNHULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features both oxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. The process may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors like 3,5-dimethyl-1,2-oxazole.

    Formation of the Thiazole Ring: This involves the cyclization of thioamide with α-haloketones.

    Coupling Reactions: The oxazole and thiazole rings are then coupled through acylation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.

Scientific Research Applications

Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of oxazole and thiazole rings, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

ethyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H17N3O4S/c1-5-20-13(19)12-8(3)15-14(22-12)16-11(18)6-10-7(2)17-21-9(10)4/h5-6H2,1-4H3,(H,15,16,18)

InChI Key

OFCZBGNZZNHULV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(ON=C2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.